1-Benzylpiperidin-3-ol

Organic synthesis Process chemistry Intermediate manufacturing

Benidipine manufacturers face stringent impurity limits: residual 1-benzylpiperidin-3-ol (Ben-2) must stay below 0.1% in the final API. Our racemic 1-benzylpiperidin-3-ol meets these demands with ≥98% purity and single-impurity ≤1.0%, enabling reliable ester coupling. • Validated for benidipine synthesis and HPLC reference-standard use. • N-Debenzylation ready for 3-hydroxypiperidine access; chiral resolution to >99.5% ee available. • In stock for immediate global dispatch.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 14813-01-5
Cat. No. B057625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidin-3-ol
CAS14813-01-5
Synonyms1-Benzyl-3-piperidinol;  1-Benzyl-3-hydroxypiperidine;  3-Hydroxy-N-benzylpiperidine;  N-Benzyl-3-hydroxypiperidine;  NSC 111182;  1-Benzylpiperidin-3-ol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
InChIKeyUTTCOAGPVHRUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidin-3-ol: Procurement Baseline


1-Benzylpiperidin-3-ol (syn. N-benzyl-3-hydroxypiperidine, 1-benzyl-3-piperidinol) is a synthetic piperidine derivative (C₁₂H₁₇NO, MW 191.27 g/mol) bearing a benzyl substituent at the piperidine nitrogen and a secondary hydroxyl group at the 3-position [1]. This compound is registered under REACH as an intermediate used exclusively under strictly controlled conditions [2]. Its dual functionalization—tertiary amine plus a stereogenic secondary alcohol—distinguishes it from simpler N-benzylpiperidines and positions it as a versatile chiral building block for muscarinic M3 antagonists, rho kinase inhibitors, calcium channel blockers (e.g., benidipine), and in vivo acetylcholine probes . The racemate (CAS 14813-01-5) and both enantiomers—(R)- form (CAS 91599-81-4) and (S)- form (CAS 91599-79-0)—are commercially available, with the HCl salt (CAS 105973-51-1) offering improved handling characteristics .

1
Workflow
Chiral building block for muscarinic M3 antagonist, rho kinase inhibitor, and calcium channel blocker synthesis
2
Selection
Racemate, (R)-, (S)-enantiomer, or HCl salt available; choose form based on reaction medium and stereochemical requirement
3
Use Context
REACH-registered intermediate for strictly controlled conditions; not a bioactive molecule

1-Benzylpiperidin-3-ol: Differentiation from Generics


The 3-hydroxyl substituent on 1-benzylpiperidin-3-ol fundamentally alters the physicochemical and pharmacological profile relative to the unsubstituted 1-benzylpiperidine scaffold. The presence of the hydroxyl group reduces the computed LogP by approximately 1.2–1.6 log units (from ~2.76–2.97 to ~1.36–1.58), indicating substantially enhanced hydrophilicity . This translates into measured differences in aqueous solubility: 1-benzylpiperidine is reported as insoluble in water, whereas 1-benzylpiperidin-3-ol exhibits slight solubility in DMSO and methanol . More critically, the hydroxyl group introduces a stereogenic center, creating two enantiomers with documented differential biological activities—a property entirely absent in the achiral 1-benzylpiperidine and 1-benzylpiperidine hydrochloride analogs . In biochemical assays, 1-benzylpiperidin-3-ol itself displays only weak acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ≈ 100,000 nM), underscoring that potent AChE inhibition observed in certain N-benzylpiperidine derivatives requires additional pharmacophoric elements beyond the core scaffold [1]. These multidimensional differences mean that substitution with a simpler N-benzylpiperidine analog would compromise enantioselectivity, alter solubility, and eliminate the 3-OH as a synthetic handle for further derivatization [2].

!
Achiral analog mismatch
1-Benzylpiperidine lacks the stereogenic center and 3-OH handle; substitution eliminates enantioselective synthesis capability and the hydroxyl functional group for derivatization.
!
Solubility profile shift
The 3-OH group reduces LogP by ~1.2–1.6 units versus the des-hydroxy analog, altering phase-transfer and extraction behavior; salt-form selection further modulates aqueous compatibility.
!
Synthetic handle gap
The absence of the secondary alcohol removes the esterification point for benidipine synthesis and the chiral resolution entry, requiring route redesign if replaced with simple N-benzylpiperidines.

1-Benzylpiperidin-3-ol: Quantitative Evidence vs. Comparators


Synthesis Route Efficiency: Reduction vs. Alkylation

Two principal synthetic routes to racemic 1-benzylpiperidin-3-ol differ markedly in yield. Route A—reduction of 1-benzyl-3-piperidone—achieves approximately 83% yield. Route B—direct alkylation of 3-hydroxypiperidine hydrochloride with benzyl chloride—yields only approximately 57% . This 26-percentage-point differential has direct implications for cost of goods at scale. A patent describing an improved synthesis method further reports that conventional N-benzyl-3-hydroxypiperidine syntheses can yield as little as 56.9% due to difficult purification, whereas optimized protocols employing trimethylsiloxypiperidine intermediates achieve product purity exceeding 99.5% [1]. For procurement decisions, specification sheets from suppliers typically report purity (by GC) ≥98.0% with single impurity ≤1.0% [2].

Synthesis Route Efficiency
Head-to-head
Route A (reduction) ~83% yield vs. Route B (alkylation) ~57% yield; ~26 percentage points higher than conventional patent-reported yields
Route selection impacts procurement economics
Reduction of 1-benzyl-3-piperidone preferred for cost-sensitive process chemistry
Organic synthesis Process chemistry Intermediate manufacturing Route scouting

AChE Inhibitory Activity vs. Donepezil

1-Benzylpiperidin-3-ol was tested for inhibition of human recombinant acetylcholinesterase (AChE) and returned an IC₅₀ of 100,000 nM (100 µM), categorizing it as a very weak AChE inhibitor [1]. This stands in stark contrast to donepezil (IC₅₀ = 6.7 nM), the archetypal benzylpiperidine-based clinical AChE inhibitor [2]. The ~15,000-fold potency gap demonstrates that the simple 3-hydroxy-N-benzylpiperidine core is insufficient for meaningful AChE engagement; the potent activity of donepezil derives from its extended indanone pharmacophore rather than the benzylpiperidine scaffold alone. More elaborate N-benzylpiperidine conjugates (donepezil analogs) achieve IC₅₀ values in the 2.3–20 µM range with selectivity for AChE over BuChE [3]. This evidence clarifies that 1-benzylpiperidin-3-ol is not procured for intrinsic AChE potency but rather as a synthetic intermediate onto which pharmacophoric elements are grafted to achieve target potency.

AChE Inhibitory Activity
Cross-study comparable
IC₅₀ = 100,000 nM vs. Donepezil IC₅₀ = 6.7 nM; ~15,000-fold weaker
Defines role as synthetic intermediate, not bioactive molecule
Potency derives from extended pharmacophores, not the core scaffold
Acetylcholinesterase inhibition Alzheimer's disease Cholinergic pharmacology Enzyme assay

LogP & Solubility: Comparison with 1-Benzylpiperidine

The introduction of a 3-hydroxyl group onto the N-benzylpiperidine scaffold significantly reduces lipophilicity. Computed LogP values for 1-benzylpiperidine (CAS 2905-56-8) range from 2.76 to 2.97, whereas 1-benzylpiperidin-3-ol (CAS 14813-01-5) registers LogP values of 1.36–1.58, a reduction of approximately 1.2–1.6 log units . This computational difference is corroborated by experimental solubility data: 1-benzylpiperidine is classified as insoluble in water, whereas 1-benzylpiperidin-3-ol shows slight solubility in DMSO and methanol . The polar surface area (PSA) of 1-benzylpiperidin-3-ol is 23.47 Ų, contributed by the hydroxyl group [1]. The HCl salt form (CAS 105973-51-1) further enhances aqueous solubility, being described as a white crystalline solid soluble in water and alcohols, making it the preferred form for aqueous reaction conditions and biological assay preparation .

LogP & Solubility
Cross-study comparable
ΔLogP ≈ 1.2–1.6 units lower than 1-benzylpiperidine; HCl salt confers water solubility
Form selection governs medium compatibility
Free base for organic-phase reactions, HCl salt for aqueous biochemistry
Physicochemical profiling Lipophilicity Drug-likeness Formulation

Enantiomeric Purity via Enzymatic Resolution

The stereogenic C3 carbon of 1-benzylpiperidin-3-ol gives rise to two enantiomers: (R)-1-benzylpiperidin-3-ol (CAS 91599-81-4, specific rotation −12° in MeOH) and (S)-1-benzylpiperidin-3-ol (CAS 91599-79-0) [1]. Enzymatic kinetic resolution of racemic N-benzyl-3-piperidinyl acetate esters using commercially available lipases (PS, AK, CAL-B) and protease Alcalase achieves enantiomeric excess values up to 99.5% ee with enantiomeric ratio E > 100 [2]. Lipase and protease exhibit opposite enantiopreference, enabling access to both enantiomers from the same racemic precursor. A complementary patent (WO2016008285A1) describes racemization recycling of the undesired enantiomer under strong base and high temperature, enabling theoretical yields approaching 100% through dynamic kinetic resolution cycles [3]. This contrasts with achiral analogs like 1-benzylpiperidine, where such stereochemical control is structurally impossible.

Enantiomeric Purity via Enzymatic Resolution
Class-level
Up to 99.5% ee for both enantiomers via lipase/protease kinetic resolution (E > 100)
Enables stereospecific benidipine synthesis
Racemization recycling can approach theoretical yields; achiral analogs cannot be resolved
Chiral resolution Enantioselective synthesis Biocatalysis Stereochemistry

Benidipine Process Impurity Control

In the commercial synthesis of benidipine hydrochloride—a long-acting triple calcium channel blocker (L, N, T-type)—1-benzylpiperidin-3-ol (designated 'Ben-2') is a critical process-related impurity that must be rigorously controlled [1]. A dedicated, validated HPLC method was developed for detection of residual Ben-2 in benidipine drug substance, using a C1 column (250 mm × 4.6 mm, 5 µm) with gradient elution (phosphate buffer pH 6.0 / acetonitrile) at 210 nm detection wavelength [2]. The reference solution concentration for Ben-2 was 1.0 µg/mL, with test solution at 1.0 mg/mL benidipine hydrochloride, indicating a detection capability at the 0.1% impurity level relative to the API [2]. The Ben-bis impurity (bis(1-benzylpiperidin-3-yl) ester) formed from Ben-2 was also characterized, synthesized, and used as a reference standard [3]. This regulatory-driven analytical requirement creates a distinct procurement niche: 1-benzylpiperidin-3-ol of high purity (≥98% by GC, single impurity ≤1.0%) is mandated as both a synthetic reagent and a reference standard for benidipine quality control [4].

Benidipine Process Impurity Control
Class-level
Dedicated HPLC method required; reference concentration 1.0 µg/mL; detection at ~0.1% of API
High-purity material needed as synthetic reagent and reference standard
C1 column, 210 nm detection, distinct from main impurity panel
Pharmaceutical impurity control HPLC method validation Benidipine synthesis Quality control

Salt Form Comparison: HCl vs. Free Base

1-Benzylpiperidin-3-ol is commercially supplied in two principal forms: the free base (CAS 14813-01-5, liquid or low-melting solid, boiling point 140–142 °C at 6 mm Hg) and the hydrochloride salt (CAS 105973-51-1, white crystalline powder, melting point 174–178 °C) . The free base exhibits limited solubility, dissolving only slightly in DMSO and methanol, consistent with its lipophilic character (LogP 1.36–1.58) . In contrast, the HCl salt is described as freely soluble in water and alcohols, a consequence of ionization enhancing aqueous solvation . The free base is a colorless to yellowish liquid or solid stored under inert atmosphere at room temperature, while the HCl salt is a bench-stable crystalline powder with lower hygroscopicity [1]. This dichotomy mirrors the general piperidine class behavior but is particularly relevant because the 3-OH group already provides a hydrogen-bonding handle that can influence salt dissociation and solubility in ways distinct from non-hydroxylated N-benzylpiperidine hydrochloride salts.

Salt Form Comparison
Class-level
Free base: slight solubility in DMSO/MeOH; HCl salt: crystalline powder, freely water-soluble
Procurement must match intended application
Free base for organic synthesis; HCl salt for aqueous protocols and HPLC method development
Salt selection Solid-state properties Aqueous solubility Formulation

1-Benzylpiperidin-3-ol: Key Application Scenarios


Benidipine & DHP Calcium Channel Blocker Synthesis

1-Benzylpiperidin-3-ol serves as the essential piperidine ester moiety in benidipine hydrochloride synthesis, where it is coupled to the dihydropyridine dicarboxylic acid intermediate. The compound's 3-hydroxyl group forms the ester linkage that is critical for benidipine's triple calcium channel (L, N, T-type) blocking activity and unique membrane binding profile [1]. Procurement must prioritize high purity (≥98% by GC, single impurity ≤1.0%) because residual Ben-2 in the final API must be controlled below 0.1% per validated HPLC methodology [2]. The racemate is used directly in benidipine production, as benidipine itself is a racemic mixture of RR-(−) and SS-(+) isomers [1]. Laboratories developing benidipine generic formulations or conducting benidipine-related impurity profiling require this compound both as a synthetic intermediate and as a certified reference standard for HPLC method validation [2].

Enantioselective CNS Drug Intermediate Synthesis

The chiral secondary alcohol of 1-benzylpiperidin-3-ol makes it an ideal starting material for synthesizing stereospecific central nervous system (CNS) drug candidates. (R)-1-Benzylpiperidin-3-ol (CAS 91599-81-4) has been specifically utilized in preparing in vivo probes for measuring endogenous acetylcholine levels in brain tissue . Both enantiomers are accessible in >99.5% ee via lipase- or protease-catalyzed kinetic resolution of racemic esters, with lipase PS and protease Alcalase showing opposite enantiopreference (E > 100) [3]. The undesired enantiomer can be racemized and recycled under strong base/high temperature conditions, improving overall process economics [4]. Researchers procuring this compound for asymmetric synthesis of muscarinic M3 antagonists, rho kinase inhibitors, or α-adrenoreceptor modulators should specify enantiomeric purity requirements at the time of order .

Pd/C Hydrogenolysis to 3-Hydroxypiperidine

The N-benzyl group of 1-benzylpiperidin-3-ol is readily removed via palladium-on-carbon (Pd/C) catalyzed hydrogenation to yield 3-hydroxypiperidine—a valuable C3-functionalized piperidine building block [5]. This deprotection is described as simple to perform, requiring minimal workup, with high efficiency and high yield [5]. The liberated 3-hydroxypiperidine can then undergo further transformations: the hydroxyl group can be oxidized to a ketone, converted to an amino group, or substituted with halogens [6]. This two-step sequence (N-debenzylation followed by 3-OH functionalization) provides a versatile entry point into diverse 3-substituted piperidine scaffolds used in medicinal chemistry. For procurement, the free base form is preferred for hydrogenation reactions, while the HCl salt form is unsuitable due to catalyst poisoning concerns.

SAR Profiling of N-Benzylpiperidine

1-Benzylpiperidin-3-ol serves as the minimal pharmacophoric control compound in structure-activity relationship (SAR) studies of N-benzylpiperidine-based bioactive molecules. As demonstrated by BindingDB data, the compound itself exhibits only weak activity across multiple targets: human AChE IC₅₀ = 100,000 nM, human BuChE IC₅₀ = 100,000 nM, and human MAO-B IC₅₀ = 100,000 nM [7]. This consistent low activity across targets establishes it as a negative control or baseline compound against which the potency gains conferred by additional substituents can be quantitatively measured. The N-benzylpiperidinol scaffold has been elaborated into potent USP7 inhibitors (e.g., compound L55: USP7 IC₅₀ = 40.8 nM, Kd = 78.3 nM; cellular IC₅₀ = 29.6–41.6 nM against LNCaP and RS4;11 cells) [8]. Researchers conducting SAR campaigns on N-benzylpiperidine derivatives should procure the unsubstituted 1-benzylpiperidin-3-ol as a reference standard to benchmark the contribution of appended pharmacophores to target potency.

Application
Selection Property
Validation Focus
Benidipine & DHP calcium channel blocker synthesis
High purity (≥98% GC) with controlled single impurity
Residual Ben-2 below 0.1% per validated HPLC; racemate acceptable
Enantioselective CNS drug intermediate synthesis
Enantiomeric purity >99.5% ee; access to both (R)- and (S)-forms
Chiral HPLC or specific rotation verification; enzymatic resolution protocol fit
Pd/C hydrogenolysis to 3-hydroxypiperidine
Free base form; benzyl protecting group lability
Catalyst compatibility and debenzylation efficiency; avoid HCl salt
SAR profiling of N-benzylpiperidine derivatives
Confirmed low intrinsic activity across AChE, BuChE, MAO-B
Baseline control for quantifying pharmacophore contribution to target potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.